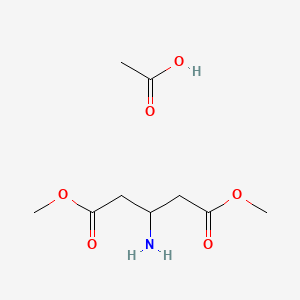

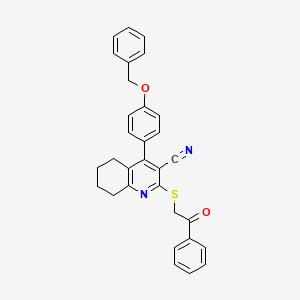

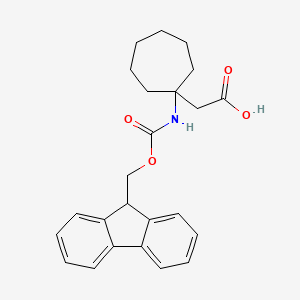

Dimethyl 3-aminopentanedioate acetate

カタログ番号 B2414275

CAS番号:

1345983-89-2

分子量: 235.236

InChIキー: QJGRKOMLBCJWAY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

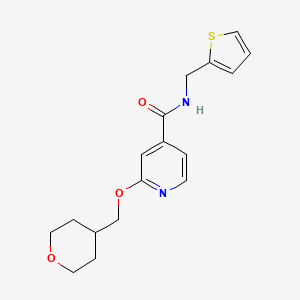

Dimethyl 3-aminopentanedioate acetate is a chemical compound with the CAS Number: 1345983-89-2. It has a molecular weight of 235.24 and its IUPAC name is dimethyl 3-aminopentanedioate acetate . It is a solid at room temperature .

Synthesis Analysis

The synthesis of Dimethyl 3-aminopentanedioate acetate involves a reaction in tert-butyl methyl ether at 15.0℃. A solution of dimethyl 3-aminopentanedioate is cooled in an ice bath and glacial acetic acid is added dropwise while maintaining the reaction temperature at approximately 15C .Molecular Structure Analysis

The molecular structure of Dimethyl 3-aminopentanedioate acetate contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic primary amine .Physical And Chemical Properties Analysis

Dimethyl 3-aminopentanedioate acetate is a solid at room temperature. It has a high GI absorption and is highly soluble in water .科学的研究の応用

Synthesis Processes

- Dimethyl acetone-1,3-dicarboxylate, closely related to Dimethyl 3-Aminopentanedioate Acetate, is used in a scalable, non-aqueous process to synthesize water-soluble 3-amino-pentan-1,5-diol, demonstrating its role in efficient chemical synthesis with high yield and purity (Rawalpally et al., 2009).

Heterocyclic Compound Synthesis

- The compound is used in the preparation of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, highlighting its role in creating complex organic structures (Bruni et al., 1990).

Metabolic Studies

- In metabolic studies, the compound has been used to investigate the conversion of acetals to valproic acid, an anticonvulsant, in vitro. This illustrates its application in understanding drug metabolism and potential prodrug formation (Vicchio & Callery, 1989).

Organic Chemistry Applications

- Dimethyl 3-oxopentane-1,5-dioate, a derivative, is transformed into various heteroaryl compounds, showcasing its versatility in organic reactions (Pahovnik et al., 2008).

Use in Aerosol Studies

- It has been involved in studies related to aerosols, particularly in identifying and quantifying polar oxygenated compounds in atmospheric particulate matter. This demonstrates its role in environmental and atmospheric chemistry (Jaoui et al., 2005).

Neuroprotective Research

- In neuroscience research, dimethyl sulfoxide, a related compound, was studied for its effects on glutamate responses in neurons, providing insights into neuroprotective strategies (Lu & Mattson, 2001).

Clinical Research in Multiple Sclerosis

- Dimethyl fumarate, also related, has been studied in clinical trials for its efficacy in treating relapsing-remitting multiple sclerosis, reflecting its potential therapeutic applications (Fox et al., 2012).

Safety and Hazards

特性

IUPAC Name |

acetic acid;dimethyl 3-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.C2H4O2/c1-11-6(9)3-5(8)4-7(10)12-2;1-2(3)4/h5H,3-4,8H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRKOMLBCJWAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC(=O)CC(CC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

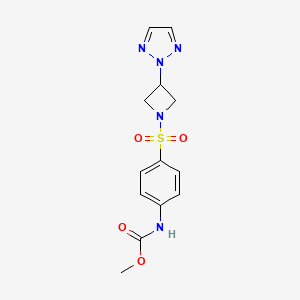

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)

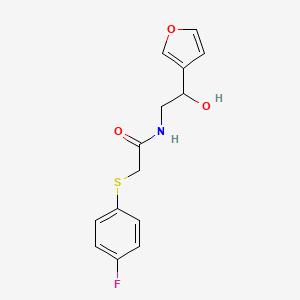

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

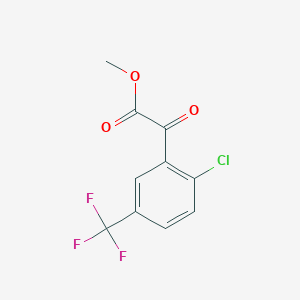

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)